
1-cyclopentyl-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Cyclopentyl-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea, also known as CPI-455, is a small molecule inhibitor that has been developed for the treatment of cancer. It was first synthesized by scientists at the Cancer Research UK Cancer Therapeutics Unit at The Institute of Cancer Research in London. CPI-455 is a potent inhibitor of the histone methyltransferase enzyme EZH2, which plays a key role in the regulation of gene expression.
Scientific Research Applications
Crystal Structure Analysis
The study by Jeon et al. (2015) on the crystal structure of azimsulfuron, a sulfonylurea herbicide, highlights the importance of understanding the molecular geometry and interactions for chemicals similar to the compound of interest. This type of research is fundamental in designing and synthesizing new compounds with desired properties (Youngeun Jeon, Jineun Kim, Eunjin Kwon, & Tae Ho Kim, 2015).
Material Science and Hydrogel Formation
Lloyd and Steed (2011) explored how the morphology and rheology of hydrogels are dependent on the identity of the anion, using urea derivatives in their study. This research suggests potential applications in material science, particularly in developing new materials with tunable physical properties (G. Lloyd & J. Steed, 2011).
Organic Synthesis and Catalysis
Brahmachari and Banerjee (2014) demonstrated the use of urea as an organo-catalyst in the synthesis of diverse and functionalized pyrans. This research underlines the role of urea derivatives in facilitating efficient and eco-friendly chemical reactions, which could be relevant to the synthesis pathways of the compound (G. Brahmachari & B. Banerjee, 2014).
Medicinal Chemistry and Drug Design
The synthesis and evaluation of 1-aryl-3-(2-chloroethyl) ureas as potential anticancer agents by Gaudreault et al. (1988) indicate how structurally similar urea derivatives are being explored for their therapeutic potentials. Such studies are crucial for the development of new drugs and understanding their mechanisms of action (R. Gaudreault, J. Lacroix, M. Pagé, & L. Joly, 1988).
properties
IUPAC Name |
1-cyclopentyl-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c20-15(17-12-5-1-2-6-12)18-13-9-16-19(10-13)11-14-7-3-4-8-21-14/h9-10,12,14H,1-8,11H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKYKOPGFHWHJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CN(N=C2)CC3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2943310.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2943311.png)
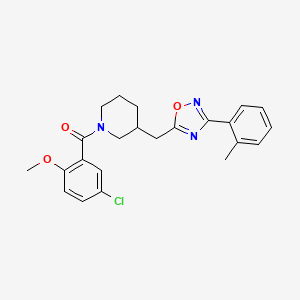
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2943314.png)
![6-[4-(Dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2943315.png)
![N-(4-bromophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2943317.png)

![N-cyclohexyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2943321.png)
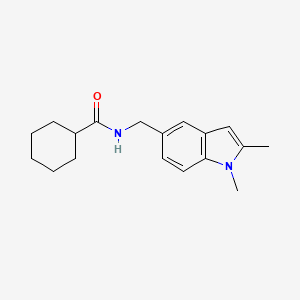
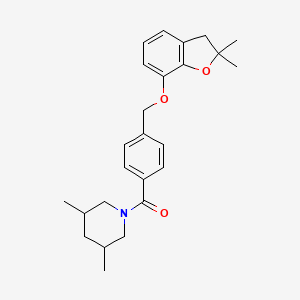
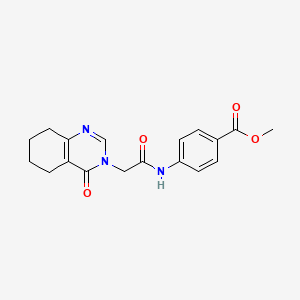
![4-(4-(methylthio)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2943328.png)
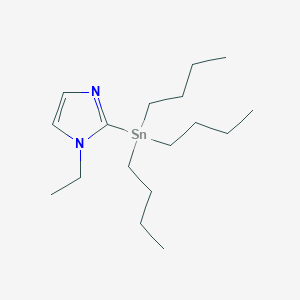
![2-(4-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2943331.png)